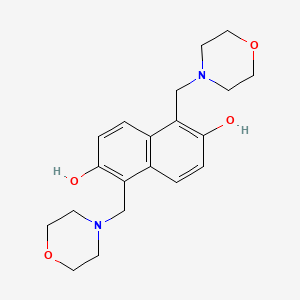![molecular formula C22H17NO5 B3441859 5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)
5-[(diphenylacetyl)amino]isophthalic acid
描述
5-[(diphenylacetyl)amino]isophthalic acid, also known as DPAI, is a compound that has shown potential in various scientific research applications. This compound has gained attention due to its unique properties and potential to be used in various research fields.
科学研究应用
5-[(diphenylacetyl)amino]isophthalic acid has shown potential in various scientific research applications, including cancer research, drug discovery, and materials science. In cancer research, 5-[(diphenylacetyl)amino]isophthalic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, 5-[(diphenylacetyl)amino]isophthalic acid has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In materials science, 5-[(diphenylacetyl)amino]isophthalic acid has been used as a building block for the synthesis of new materials with unique properties.
作用机制
The mechanism of action of 5-[(diphenylacetyl)amino]isophthalic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that removes acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC, 5-[(diphenylacetyl)amino]isophthalic acid can alter gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(diphenylacetyl)amino]isophthalic acid has been shown to have various biochemical and physiological effects. In cancer cells, 5-[(diphenylacetyl)amino]isophthalic acid induces apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. In addition, 5-[(diphenylacetyl)amino]isophthalic acid has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells. In non-cancer cells, 5-[(diphenylacetyl)amino]isophthalic acid has been shown to have anti-inflammatory effects and can improve insulin sensitivity.
实验室实验的优点和局限性
One advantage of using 5-[(diphenylacetyl)amino]isophthalic acid in lab experiments is its specificity for HDAC inhibition. This can allow researchers to study the effects of HDAC inhibition on various biological processes. However, one limitation of using 5-[(diphenylacetyl)amino]isophthalic acid is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 5-[(diphenylacetyl)amino]isophthalic acid in scientific research. One direction is the development of new drugs based on the structure of 5-[(diphenylacetyl)amino]isophthalic acid. These drugs could have improved efficacy and fewer side effects compared to current cancer treatments. Another direction is the use of 5-[(diphenylacetyl)amino]isophthalic acid in combination with other drugs to enhance their effectiveness. Finally, 5-[(diphenylacetyl)amino]isophthalic acid could be used in materials science to synthesize new materials with unique properties, such as improved electrical conductivity or mechanical strength.
Conclusion:
In conclusion, 5-[(diphenylacetyl)amino]isophthalic acid is a compound with potential in various scientific research applications. Its specificity for HDAC inhibition and ability to induce apoptosis in cancer cells make it a promising lead compound for drug discovery. While there are limitations to its use in lab experiments, the future directions for its use are promising and could lead to new discoveries in cancer research, drug discovery, and materials science.
属性
IUPAC Name |
5-[(2,2-diphenylacetyl)amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-20(23-18-12-16(21(25)26)11-17(13-18)22(27)28)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUSBEBZODPWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3441799.png)
![{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile](/img/structure/B3441801.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B3441823.png)
![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)
![3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3441840.png)
![4,4'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3441844.png)
![2-[(3-bromobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![N-benzyl-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3441868.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3441870.png)
![N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3441878.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3441879.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)